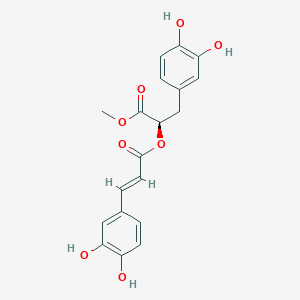

Methyl Rosmarinate

Description

This compound has been reported in Salvia miltiorrhiza, Perilla frutescens, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHALVRQBZGZHFE-BBOMDTFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316093 | |

| Record name | Methyl rosmarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99353-00-1 | |

| Record name | Methyl rosmarinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99353-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl rosmarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylrosmarinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035446 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Methyl Rosmarinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Rosmarinate, a methyl ester of rosmarinic acid, is a phenolic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a derivative of the more widely studied rosmarinic acid, this compound exhibits modified physicochemical properties that may influence its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantification in various plant species, protocols for its extraction and analysis, and insights into its biological signaling pathways.

Natural Sources of this compound

This compound is predominantly found in species belonging to the Lamiaceae (mint) family. Several genera within this family have been identified as sources of this compound.

Table 1: Quantitative Data of this compound in Various Plant Sources

| Plant Species | Family | Plant Part | Concentration of this compound | Reference(s) |

| Hyptis suaveolens | Lamiaceae | Stem | > 81 ppm (> 0.081 mg/g) of dried stem | [1] |

| Hyptis atrorubens | Lamiaceae | Stem | 0.02% yield from the hydromethanolic extract | [2] |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Herb/Leaves | Identified as a source | [3][4] |

| Salvia miltiorrhiza | Lamiaceae | - | Extracted from the acetate extract | |

| Rabdosia serra | Lamiaceae | - | Isolated from the plant | [5] |

| Salvia castanea Diels f. tomentosa Stib. | Lamiaceae | Dry roots | A potential source for preparation from rosmarinic acid | [6] |

| Salvia palaestina | Lamiaceae | Aerial parts | Isolated from the methanol extract | |

| Lepechinia meyenii | Lamiaceae | - | Identified in the ethanolic extract | [7] |

| Lepechinia floribunda | Lamiaceae | - | Identified in the ethanolic extract | [7] |

Note: Quantitative data for this compound is limited in the current literature. Many studies focus on the more abundant precursor, rosmarinic acid. The data presented here is based on available findings.

Experimental Protocols

Extraction and Isolation of this compound from Hyptis atrorubens

This protocol is adapted from the methodology described by Abedini et al. (2013).[2]

a. Extraction:

-

Air-dry the stems of Hyptis atrorubens and grind them into a coarse powder.

-

Perform successive maceration of the powdered plant material (1100 g) with solvents of increasing polarity. Use 5 L of each solvent and repeat the extraction three times for 2 hours each.

-

Petroleum ether

-

Dichloromethane

-

Methanol

-

Water-methanol (1:1, v/v)

-

-

Filter the extracts and evaporate the solvents under reduced pressure to obtain the dry residues. The water-methanol extract will contain this compound.

b. Isolation:

-

Dissolve the dried water-methanol extract (80.4 g) in water.

-

Subject the aqueous solution to column chromatography on a Sephadex LH-20 column.

-

Elute with a water-methanol gradient (from 100% water to 100% methanol) to yield several fractions.

-

Monitor the fractions for the presence of this compound using an appropriate analytical technique (e.g., TLC or HPLC).

-

Pool the fractions containing this compound and subject them to further purification using Medium Pressure Liquid Chromatography (MPLC) with a C18 column and a water-methanol gradient.

-

Final purification can be achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water-methanol or water-acetonitrile gradient.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following HPLC method is based on the protocol for tracking and detecting rosmarinic acid and this compound from Salvia castanea Diels f. tomentosa Stib.[6]

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase chromatography column and a Diode Array Detector (DAD) or UV detector.

-

Mobile Phase:

-

Solvent A: 2% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Elution Program:

-

0–15 min: 10% B to 100% B

-

15–20 min: 100% B (isocratic)

-

20–25 min: 100% B to 10% B

-

25–30 min: 10% B (isocratic)

-

-

Detection Wavelength: 286 nm

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation, proliferation, and fibrosis.

Conclusion

This compound is a promising natural compound with a range of biological activities. While its presence has been confirmed in several species of the Lamiaceae family, further quantitative studies are required to fully assess the most abundant and viable natural sources for its large-scale extraction. The provided protocols for extraction, isolation, and quantification offer a solid foundation for researchers to explore and harness the therapeutic potential of this intriguing molecule. The elucidation of its effects on key signaling pathways opens new avenues for targeted drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Rosmarinic Acid and Its Methyl Ester as Antimicrobial Components of the Hydromethanolic Extract of Hyptis atrorubens Poit. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative evaluation of rosmarinic acid, this compound and pedalitin isolated from Rabdosia serra (MAXIM.) HARA as inhibitors of tyrosinase and α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemical profile and rosmarinic acid purification from two Peruvian Lepechinia Willd. species (Salviinae, Mentheae, Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Methyl Rosmarinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl rosmarinate, a natural phenylpropanoid and a derivative of rosmarinic acid, has garnered significant scientific interest due to its diverse pharmacological profile. This document provides a comprehensive technical overview of the primary biological activities of this compound, including its anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. It consolidates quantitative data from in vitro studies, details the experimental protocols used to ascertain these activities, and presents visual diagrams of key mechanisms and workflows to support further research and development.

Anti-inflammatory Activities

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and inhibiting enzymes involved in the inflammatory cascade. Its mechanisms of action include the suppression of pro-inflammatory mediators and cytokines.

1.1 Mechanism of Action

The anti-inflammatory properties of this compound are significantly attributed to its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved through the suppression of both MyD88-dependent and -independent signaling pathways, which are crucial for the activation of the transcription factor NF-κB. By downregulating the NF-κB pathway, this compound reduces the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as IL-1β and IL-6.[1] Furthermore, its anti-inflammatory action is bolstered by the induction of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory functions.[1][2] this compound also directly inhibits lipoxygenase (LO), an enzyme that produces leukotrienes, which are key mediators of inflammation.[3]

1.2 Quantitative Data: Anti-inflammatory Activity

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 Macrophages | 14.25 µM | [1][2] |

| Lipoxygenase (LO) Inhibition | Enzyme Assay | 0.02 mM | [3] |

1.3 Signaling Pathway Diagram: NF-κB Inhibition

References

- 1. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methyl Rosmarinate

Abstract

This compound (MR), an ester derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various medicinal plants, including those from the Lamiaceae family.[1] Emerging in vitro research has highlighted its potent pharmacological activities, often surpassing those of its parent compound, rosmarinic acid.[1][2] This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its anti-inflammatory, anti-cancer, anti-fibrotic, and antioxidant properties. It consolidates key findings on its modulation of critical signaling pathways, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex molecular interactions and workflows.

Core In Vitro Mechanisms of Action

This compound exerts its biological effects by modulating a variety of cellular processes and signaling cascades. Its enhanced cellular uptake, attributed to the less polar nature of its esterified carboxyl group compared to rosmarinic acid, contributes to its potent in vitro activity.[1][3]

Anti-Inflammatory Activity

MR demonstrates significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory response.

-

Inhibition of Pro-Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, MR effectively suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[4][5] It also inhibits the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4][6]

-

Modulation of NF-κB and MAPK Signaling: The anti-inflammatory effects of MR are largely mediated through the suppression of the MyD88-NF-κB signaling pathway.[4][6] LPS, a component of Gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), leading to a MyD88-dependent cascade that results in the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes. MR has been shown to inhibit this activation of NF-κB.[4] Furthermore, MR modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also crucial in inflammatory signaling.[6][7]

-

Induction of Heme Oxygenase-1 (HO-1): MR induces the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) by activating the Nuclear factor-erythroid 2-related factor 2 (Nrf2).[4][5] The induction of HO-1 contributes to the resolution of inflammation, and its inhibition has been shown to reverse the suppressive effect of MR on NO production.[4]

-

Lipoxygenase (LO) Inhibition: MR is a potent inhibitor of the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, key mediators in inflammatory conditions like asthma and inflammatory bowel disease.[8][9]

Anti-Cancer and Anti-Proliferative Activity

MR exhibits significant anti-neoplastic properties across various cancer cell lines, particularly in glioblastoma and cervical cancer.

-

Cytotoxicity and Proliferation Inhibition: MR reduces cell viability and inhibits proliferation in a dose-dependent manner in human glioblastoma (U87 and T98) and cervical cancer cells.[6][8][10]

-

Induction of Apoptosis and Cell Cycle Arrest: The compound induces cell death by promoting apoptosis and causing cell cycle arrest, as indicated by an increase in the subG0/G1 cell population in flow cytometry analysis.[8] In cervical cancer cells, MR induces autophagy and apoptosis.[6]

-

Inhibition of Cell Migration: A critical aspect of cancer progression is metastasis. MR has been shown to significantly inhibit the migratory capacity of glioblastoma cells in scratch wound healing assays.[8]

-

Modulation of Cancer-Related Signaling Pathways: The anti-cancer effects of MR are linked to its ability to inhibit key signaling pathways that are often dysregulated in cancer. These include the EGFR/PI3K/AKT/mTOR and MAPK/ERK pathways.[8] Specifically, MR has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the Akt/mTOR signaling pathway and to induce autophagy and apoptosis in cervical cancer cells by inhibiting mTOR-S6K1 signaling.[6][8]

Anti-Fibrotic Activity

In vitro studies using mouse fibroblast L929 cells have demonstrated the potential of MR as an anti-fibrotic agent.

-

Inhibition of Fibroblast Activation: MR effectively inhibits the proliferation and migration of fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1), a key mediator of fibrosis.[6][7] It also promotes the apoptosis of these activated fibroblasts.[6]

-

Suppression of Extracellular Matrix (ECM) Accumulation: By inhibiting fibroblast activation, MR leads to a decrease in the accumulation of ECM components, such as collagen, which is a hallmark of fibrosis.[6][7]

-

Modulation of TGF-β/Smad and MAPK Pathways: The anti-fibrotic mechanism of MR involves the downregulation of the canonical TGF-β1/Smad signaling pathway. It achieves this by decreasing the phosphorylation of Smad2 and Smad3.[6] Concurrently, MR also inhibits the non-Smad, TGF-β1-mediated MAPK signaling pathway, further contributing to its anti-fibrotic effects.[6][7]

Other In Vitro Mechanisms

-

Antioxidant Activity: MR exhibits antioxidant properties by scavenging free radicals.[3] Its non-ionizable ester form may allow for better intracellular accumulation compared to the more easily ionized rosmarinic acid, potentially enhancing its antioxidant effect within cellular systems.[3]

-

Enzyme Inhibition: MR acts as an inhibitor for several other enzymes, including α-glucosidase, which is relevant to diabetes, and metalloprotease 1, an enzyme involved in cancer progression.[8]

-

Erythrocyte Metabolism Modulation: MR has been identified as an activator of 2,3-bisphosphoglycerate mutase (BPGM) in erythrocytes. This action increases the levels of 2,3-bisphosphoglycerate (2,3-BPG), which in turn facilitates oxygen release from hemoglobin, suggesting a protective role against hypoxia.[1][11]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the in vitro activities of this compound.

Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity

| Target/Assay | Cell Line / System | IC₅₀ Value (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Cells | 14.25 | [4] |

| Lipoxygenase (LO) Inhibition | Enzyme Assay | 0.02 | [9] |

| α-Glucosidase Inhibition | Enzyme Assay | - | [8] |

Table 2: Anti-Cancer Activity

| Cell Line | Assay | IC₅₀ Value (µM) | Treatment Time (h) | Reference |

| U87 (Glioblastoma) | Cell Viability | 9.8 | 72 | [10] |

| T98 (Glioblastoma) | Cell Viability | 13.0 | 72 | - |

Note: IC₅₀ values can vary between studies due to differences in experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the in vitro mechanism of action of this compound.

Cell Viability and Proliferation Assay (CCK-8 / Trypan Blue)

-

Objective: To determine the cytotoxic and anti-proliferative effects of MR on cultured cells.

-

Methodology:

-

Cell Seeding: Cells (e.g., U87, T98, L929) are seeded into 96-well plates at a density of 1x10⁵ cells/mL and incubated overnight to allow for attachment.[6][10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of MR (e.g., 0-160 µM). A vehicle control (e.g., DMSO) is also included. Cells are then incubated for a specified period (e.g., 48 or 72 hours).[6][10]

-

Quantification (CCK-8): 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, followed by incubation for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[6]

-

Quantification (Trypan Blue): Cells are harvested, and a small aliquot is mixed with Trypan Blue dye. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.[8]

-

Scratch Wound Healing Assay for Cell Migration

-

Objective: To assess the effect of MR on the migratory ability of cancer or fibroblast cells.

-

Methodology:

-

Monolayer Culture: Cells are grown in 6-well plates until they form a confluent monolayer.[8]

-

Creating the "Scratch": A sterile pipette tip is used to create a linear "wound" or scratch in the cell monolayer.[8]

-

Treatment: The cells are washed to remove debris and then incubated with a culture medium containing MR at various concentrations (e.g., IC₅₀ and 2xIC₅₀).[8]

-

Imaging and Analysis: Images of the scratch are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope. The width of the scratch is measured, and the rate of wound closure is calculated to determine the extent of cell migration.[8]

-

Western Blot Analysis for Protein Expression

-

Objective: To detect and quantify changes in the expression and phosphorylation levels of specific proteins in key signaling pathways (e.g., p-Smad2, p-ERK, iNOS).

-

Methodology:

-

Cell Lysis: After treatment with MR, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Smad2, anti-β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[6]

-

Nitric Oxide (NO) Production Assay

-

Objective: To measure the amount of NO produced by macrophages in response to LPS and MR treatment.

-

Methodology:

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with LPS (to induce NO production) in the presence or absence of various concentrations of MR for a set time (e.g., 24 hours).

-

Nitrite Measurement: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

Griess Reaction: An aliquot of the supernatant from each well is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: After a short incubation period, the formation of a purple azo compound is measured by reading the absorbance at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[4]

-

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Caption: Anti-fibrotic signaling pathways inhibited by this compound.

Caption: Key anti-cancer signaling pathways modulated by this compound.

Caption: General experimental workflow for in vitro analysis of this compound.

Conclusion and Future Directions

The in vitro evidence strongly supports this compound as a multi-target bioactive compound with significant therapeutic potential. Its mechanisms of action are rooted in the modulation of fundamental cellular signaling pathways, including NF-κB, MAPK, PI3K/Akt/mTOR, and TGF-β/Smad. These actions collectively underpin its observed anti-inflammatory, anti-cancer, and anti-fibrotic effects.

While these in vitro findings are compelling, further research is necessary. Future studies should focus on:

-

Target Deconvolution: Identifying the direct molecular binding targets of MR to better understand the initiation of its effects.

-

In Vivo Validation: Corroborating these in vitro findings in relevant animal models of inflammation, cancer, and fibrosis.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of MR to assess its potential as a therapeutic agent.

-

Safety and Toxicology: Establishing a comprehensive safety profile through in vitro and in vivo toxicological studies.

This guide provides a foundational understanding for scientists and researchers aiming to explore and harness the therapeutic potential of this compound in drug discovery and development.

References

- 1. Study on the Protective Effect of this compound on Hypoxic Mice and Their Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castan ea Diels f. tomentosa Stib. using a scalable process [pubmed.ncbi.nlm.nih.gov]

- 8. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

A Technical Guide to the Discovery and Isolation of Methyl Rosmarinate from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from various plant sources. It details established experimental protocols for extraction, purification, and characterization, and presents quantitative data from multiple studies in a clear, tabular format for comparative analysis. Furthermore, this document illustrates key biological signaling pathways modulated by this compound and a general experimental workflow for its isolation, employing Graphviz diagrams for enhanced clarity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C₁₉H₁₈O₈) is a caffeic acid ester that was first identified in members of the Lamiaceae family, such as Rosmarinus officinalis (rosemary) and various Salvia species.[1][] While structurally similar to the more abundant rosmarinic acid, the methylation of the carboxylic acid group in this compound alters its physicochemical properties, leading to enhanced bioavailability and, in some cases, more potent biological effects.[4] Research has demonstrated that this compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and anti-pulmonary fibrosis properties.[1][2] These therapeutic potentials have made the efficient isolation and purification of this compound from plant matrices a critical area of study.

Plant Sources and Extraction Methodologies

This compound has been successfully isolated from a variety of plant species, predominantly within the Lamiaceae family. This section outlines common plant sources and the extraction methods employed to obtain crude extracts enriched with this compound.

Prominent Plant Sources

The following table summarizes plant species that have been reported as sources of this compound.

| Family | Genus | Species | Plant Part |

| Lamiaceae | Salvia | castanea | Roots |

| Lamiaceae | Salvia | palaestina | Aerial parts |

| Lamiaceae | Rosmarinus | officinalis | Herb |

| Lamiaceae | Hyptis | atrorubens | Stems |

| Lamiaceae | Thymus | thracicus | - |

Extraction Protocols

The initial step in isolating this compound involves the extraction of the compound from the plant material. The choice of solvent and extraction technique significantly influences the yield and purity of the final product.

Protocol 1: Maceration with Hydromethanolic Solvent

This protocol is adapted from the study on Hyptis atrorubens.[5]

-

Preparation of Plant Material: Air-dry the plant material (e.g., stems) and grind it into a coarse powder.

-

Solvent Selection: Prepare a water-methanol (1:1, v/v) solution.

-

Maceration: Soak the powdered plant material in the hydromethanolic solvent at room temperature. The extraction is typically repeated three times, with each extraction lasting for 2 hours.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Evaporate the solvent under reduced pressure to obtain the dry crude extract.

Protocol 2: Soxhlet Extraction

As demonstrated in the analysis of Rosmarinus officinalis, Soxhlet extraction can yield high concentrations of related phenolic compounds and is a viable method for this compound.[6]

-

Preparation of Plant Material: Thoroughly dry and pulverize the plant material.

-

Apparatus Setup: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill the distilling flask with a suitable solvent, such as methanol.

-

Extraction Process: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for a prescribed period (e.g., several hours).

-

Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.

Purification Techniques

Following initial extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, further purification steps are necessary to isolate this compound.

Liquid-Liquid Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquid phases.

Protocol 3: Activity-Guided Fractionation

This protocol is based on the isolation of this compound from Salvia palaestina.[7]

-

Initial Extraction: Prepare a methanol extract of the plant material.

-

Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.

-

Fraction Collection: Collect each solvent fraction separately. The ethyl acetate fraction is often found to be enriched with this compound.[7]

-

Concentration: Evaporate the solvent from each fraction under reduced pressure at a temperature not exceeding 45°C.

Column Chromatography

Column chromatography is a powerful technique for separating individual compounds from a mixture.

Protocol 4: Silica Gel Column Chromatography

This is a common method for the purification of moderately polar compounds like this compound.

-

Column Packing: Prepare a glass column packed with silica gel 60 as the stationary phase. The slurry of silica gel is typically prepared in a non-polar solvent.

-

Sample Loading: Dissolve the enriched fraction (e.g., the ethyl acetate fraction) in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a suitable solvent system. A gradient of increasing polarity (e.g., chloroform:ethyl acetate) is often used.

-

Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Isolation: Combine the fractions containing pure this compound and evaporate the solvent.

Protocol 5: Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion chromatography resin that is also effective for separating phenolic compounds.

-

Column Packing: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) and pack it into a column.

-

Sample Application: Apply the extract onto the column.

-

Elution: Elute the column with 100% methanol.[8]

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound.

Esterification of Rosmarinic Acid

An alternative to direct isolation from plants is the semi-synthesis of this compound from the more abundant rosmarinic acid.

Protocol 6: Acid-Catalyzed Esterification

This method involves the reaction of rosmarinic acid with methanol in the presence of an acid catalyst.[1]

-

Dissolution: Dissolve 10 g of purified rosmarinic acid in 250 mL of absolute methanol.

-

Catalyst Addition: Add 2.5 mL of hydrochloric acid as a catalyst.

-

Reaction: Allow the reaction to proceed at room temperature for 24 hours.

-

Workup: After the reaction is complete, remove the methanol under reduced pressure at 45°C. Dissolve the residue in ethyl acetate and wash it three times with water.

-

Isolation: Collect the ethyl acetate phase and remove the solvent under reduced pressure to obtain the final product with a purity of over 98%.[1]

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic and chromatographic techniques.

| Technique | Purpose | Key Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A C18 reverse-phase column is commonly used with a mobile phase gradient of acetonitrile and water containing formic acid. Detection is typically at 286 nm.[1] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination and structural fragmentation analysis | Provides the molecular mass of the compound and its fragments, aiding in structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation | ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, allowing for unambiguous structure confirmation.[1] |

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: In Vitro Anti-Inflammatory Activity

| Compound | Assay | IC₅₀ (mM) | Source Organism | Reference |

| This compound | Lipoxygenase Inhibition | 0.02 | Salvia palaestina | [7] |

| Rosmarinic Acid | Lipoxygenase Inhibition | 0.21 | Salvia palaestina | [7] |

Table 2: Cytotoxicity in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Cancer Type | Reference |

| This compound | U87 | 9.8 | Glioblastoma | [9] |

| This compound | T98 | 13 | Glioblastoma | [9] |

Biological Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

-

Anti-Inflammatory Pathway: this compound can inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-1β and IL-6 by suppressing the MyD88-NF-κB signaling pathway.[1]

-

Anti-Tumor Pathways: In cervical cancer cells, this compound induces autophagy and apoptosis by inhibiting the mTOR-S6K1 signaling pathway.[1] It has also been shown to inhibit ovarian cancer cell migration by downregulating the expression of FOXM1.[1]

-

Anti-Fibrotic Pathway: this compound attenuates the fibrotic response by inhibiting the phosphorylation of key proteins in the TGF-β1/Smad and MAPK signaling pathways.[1]

Caption: General experimental workflow for the isolation and purification of this compound.

Caption: Inhibition of the MyD88-NF-κB signaling pathway by this compound.

Caption: Attenuation of the TGF-β1/Smad signaling pathway by this compound.

Conclusion

The discovery and isolation of this compound from plant sources present a promising avenue for the development of novel therapeutic agents. This guide has provided a detailed overview of the methodologies involved in its extraction, purification, and characterization, supported by quantitative data and visual representations of its molecular targets. The protocols and data compiled herein are intended to facilitate further research into the pharmacological applications of this potent natural compound. As our understanding of the biological activities of this compound continues to grow, so too will the importance of robust and efficient isolation techniques to support preclinical and clinical investigations.

References

- 1. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 4. Study on the Protective Effect of this compound on Hypoxic Mice and Their Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosmarinic Acid and Its Methyl Ester as Antimicrobial Components of the Hydromethanolic Extract of Hyptis atrorubens Poit. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Rosmarinate: A Comprehensive Physicochemical Profile

Introduction

Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plant species, including those from the Lamiaceae family such as rosemary (Rosmarinus officinalis) and Rabdosia serra.[][2] Classified as a hydroxycinnamic acid, it has garnered significant interest within the scientific community for its diverse biological activities.[3][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental methodologies, and its interaction with key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a white to off-white solid or powder.[][3] Its stability can be influenced by factors such as temperature, pH, and light, necessitating storage at 4°C and protection from light.[3][5] The presence of a methyl ester functional group contributes to its solubility and reactivity.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈O₈ | [][3][5] |

| Molecular Weight | 374.34 g/mol | [][6] |

| Appearance | White to off-white solid/powder | [][3] |

| Boiling Point | 655.4 ± 55.0 °C (Predicted) | [][3] |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [][3] |

| Water Solubility | 268.4 mg/L @ 25 °C (Estimated) | [7][8] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3][9] |

| pKa (Strongest Acidic) | 8.94 - 9.29 (Predicted) | [3][10] |

| pKa (Strongest Basic) | -6.3 (Predicted) | [10] |

| logP (Octanol-Water Partition Coefficient) | 2.64 - 3.15 (Predicted) | [10] |

| Storage Temperature | 2-8°C or 4°C, protect from light | [3][6] |

Experimental Protocols

Detailed experimental validation of predicted physicochemical properties is crucial for drug development and research applications. Below are generalized, standard protocols for determining key parameters of natural products like this compound.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is a conventional technique for experimentally determining the logP value.

Methodology:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A specific volume of the this compound solution is mixed with a specific volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Protocol 2: Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a widely used method for determining the pKa of a substance.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the this compound solution at a constant rate.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic functional groups have been neutralized. For molecules with multiple pKa values, multiple inflection points may be observed.

Protocol 3: Isolation and Purification from Natural Sources

This compound can be isolated from various plants, such as Salvia castanea. A general workflow for its extraction and purification is as follows.[11]

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as ethanol.

-

Chromatography: The crude extract is subjected to chromatographic separation. Polyamide resin chromatography is an effective method for purifying rosmarinic acid, a precursor to this compound.[11]

-

Esterification: Rosmarinic acid can be converted to this compound through an esterification reaction.[11]

-

Crystallization: The final product is purified by crystallization to obtain high-purity this compound.[11]

-

Structural Verification: The identity and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][11]

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects, including anti-inflammatory, antioxidant, and antineoplastic activities.[5][12]

Inhibition of Cancer-Related Pathways

In the context of cancer, particularly glioblastoma and hepatocellular carcinoma, this compound has been found to interact with and inhibit critical signaling cascades that are often dysregulated in cancer cells.[12]

-

Akt/mTOR Pathway: Research indicates that this compound can reduce the phosphorylation of Akt and mTOR proteins.[12] The inhibition of this pathway is crucial as it is central to regulating cell survival, proliferation, and apoptosis.[12]

-

MAPK/ERK Pathway: This compound affects the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[12]

-

VEGFR2 Signaling: this compound targets VEGFR2, a key receptor in angiogenesis. By inhibiting VEGFR2 signaling, it can impede the formation of new blood vessels essential for tumor growth and metastasis.[12]

Anti-Fibrotic Activity via TGF-β1/Smad and MAPK Pathways

In the context of pulmonary fibrosis, this compound demonstrates anti-fibrotic effects by down-regulating the phosphorylation of key proteins in the TGF-β1/Smad and MAPK signaling pathways.[11] TGF-β1 is a significant regulator of fibroblast activation, and its downstream mediators, Smad2 and Smad3, are critical in promoting fibrosis. By inhibiting the phosphorylation of Smad2 and Smad3, this compound can attenuate the fibrotic response.[11]

Cardioprotective Effects via TGR5/AMPK Signaling

This compound has been shown to alleviate myocardial ischemia-reperfusion injury.[13] This cardioprotective effect is mediated through the activation of the Takeda G protein-coupled receptor 5 (TGR5)/AMP-activated protein kinase (AMPK) signaling axis.[13] Activation of this pathway helps to reduce oxidative stress and mitochondrial damage, thereby improving cardiac function.[13]

Enzyme Inhibition

This compound is also a known inhibitor of several enzymes:

-

Tyrosinase: It acts as a noncompetitive inhibitor of mushroom tyrosinase with an IC50 of 0.28 mM.[][2]

-

α-Glucosidase: It also exhibits inhibitory activity against α-glucosidase.[][2]

-

Matrix Metalloproteinase-1 (MMP-1): The compound has demonstrated inhibitory effects on MMP-1.[14]

References

- 2. glpbio.com [glpbio.com]

- 3. This compound | 99353-00-1 [chemicalbook.com]

- 4. This compound | C19H18O8 | CID 6479915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 99353-00-1: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 99353-00-1 | FM74761 | Biosynth [biosynth.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 99353-00-1 [thegoodscentscompany.com]

- 9. This compound | CAS:99353-00-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Showing Compound this compound (FDB014130) - FooDB [foodb.ca]

- 11. Anti-pulmonary fibrosis activity analysis of this compound obtained from Salvia castanea Diels f. tomentosa Stib. using a scalable process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound alleviates myocardial ischemia-reperfusion injury in mice via triggering TGR5/AMPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CAS 99353-00-1 | this compound [phytopurify.com]

Spectroscopic Profile of Methyl Rosmarinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methyl rosmarinate, a derivative of the naturally occurring polyphenol rosmarinic acid. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a generalized workflow for such spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.59 | s | - | 1H |

| 9.19 | s | - | 1H |

| 8.79 | s | - | 2H |

| 7.49 | d | 15.9 | 1H |

| 7.07 | d | 2.2 | 1H |

| 7.03 | dd | 8.2, 2.1 | 1H |

| 6.78 | d | 8.1 | 1H |

| 6.67–6.63 | m | - | 2H |

| 6.51 | dd | 8.0, 2.1 | 1H |

| 6.27 | d | 15.9 | 1H |

| 5.13 | dd | 7.7, 5.1 | 1H |

| 3.64 | s | - | 3H |

| 3.02–2.91 | m | - | 2H |

s: singlet, d: doublet, dd: doublet of doublets, m: multiplet Source: [1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The data below was also acquired in DMSO-d₆.[1]

| Chemical Shift (δ) ppm |

| 170.40 |

| 166.35 |

| 149.21 |

| 146.82 |

| 146.08 |

| 145.46 |

| 144.60 |

| 127.10 |

| 125.75 |

| 122.16 |

| 120.53 |

| 117.14 |

| 116.23 |

| 115.90 |

| 115.44 |

| 113.31 |

| 73.27 |

| 52.45 |

| 36.66 |

Source: [1]

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data below was obtained using electrospray ionization (ESI) in negative ion mode.

| Precursor Ion [M-H]⁻ (m/z) | Fragmentation Ions (m/z) |

| 373.09453 | 175.0403 (100%), 357.0610 (61%), 198.0477 (33%), 179.0367 (22%), 135.0465 (11%) |

Source: [2]

Additional mass spectrometry data shows a precursor ion of [M-H]⁻ at m/z 373.0930646700628 and [M+Cl]⁻.[3] Another source reports a [M-H]⁻ ion at m/z 359.0775 with fragments at 197.0466, 179.0360, 161.0252, and 135.0459.[4]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

NMR Spectroscopy

Samples of this compound were dissolved in DMSO-d₆ for analysis.[1] The spectra were recorded on a Bruker Advance Nero 600 spectrometer.[1] Other studies have utilized a Bruker Avance 500 spectrometer for ¹H (500 MHz) and ¹³C (125 MHz) NMR analysis.[5]

Mass Spectrometry

The mass spectral data were recorded using an ultra-high-performance liquid chromatography system coupled with electrospray ionization and quadrupole-time of flight mass spectrometry (UHPLC-ESI-QTOF-MS).[2] The analysis was performed in negative-ion mode with an ion spray needle voltage of -4500 V and a drying gas temperature of 600 °C. The collision energy for QTOF MS was set at 5 eV, and for MS/MS experiments, it was 25 eV.[2] Other analyses have been performed on a PE Sciex API 3000 triple quadrupole mass spectrometer equipped with an ion spray turbo source.[5]

Generalized Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In Silico Docking of Methyl Rosmarinate: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Rosmarinate, a derivative of the naturally occurring phenolic compound rosmarinic acid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. In silico molecular docking studies have emerged as a powerful tool to elucidate the binding interactions of this compound with various protein targets, providing valuable insights into its mechanism of action and paving the way for structure-based drug design.

This technical guide provides a comprehensive overview of in silico docking studies of this compound with its identified target proteins. It summarizes key quantitative data, details common experimental protocols, and visualizes the experimental workflow and relevant signaling pathways.

Target Proteins and Binding Affinities

In silico studies have identified several key protein targets for this compound, implicating its potential role in various disease pathways. The binding affinities, typically reported as binding energy (in kcal/mol), indicate the strength of the interaction between this compound and the target protein. A more negative value generally suggests a stronger and more stable interaction.

| Target Protein Family | Specific Target(s) | Reported Binding Energy (kcal/mol) | Potential Therapeutic Area | Reference |

| Viral Proteins | SARS-CoV-2 Main Protease (3CLpro/Mpro) | -9.7 | Antiviral (COVID-19) | [1] |

| SARS-CoV-2 Papain-like Protease (PLpro) | Not specified in retrieved results | Antiviral (COVID-19) | [2] | |

| Dengue Virus Envelope Domain III (EDIII) | -6.4 to -7.0 (for Rosmarinic Acid) | Antiviral (Dengue) | [3] | |

| Matrix Metalloproteinases (MMPs) | MMP-1 | Not specified in retrieved results | Anti-inflammatory, Anti-cancer | [4][5] |

| MMP-9 | -11.85 (for Rosmarinic Acid) | Anti-inflammatory, Anti-cancer | [6] | |

| Signaling Pathway Proteins | Mitogen-Activated Protein Kinases (MAPKs) | Not specified in retrieved results | Anti-inflammatory, Anti-cancer | [7] |

| Transforming Growth Factor-β (TGF-β) pathway proteins | Not specified in retrieved results | Anti-fibrotic, Anti-cancer | [8][9] |

Note: Some reported binding energies are for Rosmarinic Acid, a closely related compound, and are included for comparative purposes. The binding affinity of this compound is expected to be in a similar range.

Experimental Protocols for In Silico Docking

The following sections outline the typical methodologies employed in the molecular docking of this compound with its target proteins.

Software

Commonly used software for molecular docking studies includes:

-

AutoDock Vina: A widely used open-source program known for its speed and accuracy in predicting binding modes.

-

Schrödinger Suite (Glide): A comprehensive commercial software package that offers various docking protocols, including Standard Precision (SP) and Extra Precision (XP), for high-throughput screening and accurate binding mode prediction.[10][11]

General Workflow

A typical in silico docking workflow involves the following steps:

-

Ligand and Receptor Preparation:

-

The 3D structure of this compound is obtained from databases like PubChem or generated using chemical drawing software. Its energy is then minimized to obtain a stable conformation.

-

The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

-

-

Grid Generation (for AutoDock Vina):

-

A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The size and coordinates of the grid box are crucial parameters that need to be carefully determined based on the known binding pocket of the protein.

-

-

Molecular Docking:

-

The prepared ligand is docked into the prepared receptor using the chosen software. The docking algorithm explores various possible conformations and orientations of the ligand within the defined search space and calculates the binding energy for each pose.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

-

Detailed Methodologies

AutoDock Vina Protocol:

-

Grid Box Definition: The grid box is centered on the active site of the target protein. The dimensions of the box are typically set to encompass the entire binding pocket, with a spacing of around 1 Å between grid points. For example, a grid box of 40 x 40 x 40 Å with a 0.375 Å grid spacing has been used in similar studies.[12]

-

Exhaustiveness: This parameter controls the computational effort of the search. A higher exhaustiveness value increases the chances of finding the optimal binding pose but also increases the computation time. A typical value used is 8, but this can be increased for more rigorous searches.[12]

-

Force Field: AutoDock Vina uses its own empirical scoring function to estimate the binding affinity.

Glide (Schrödinger) Protocol:

-

Receptor Grid Generation: A receptor grid is generated around the active site defined by the co-crystallized ligand or predicted binding sites.

-

Docking Precision: Glide offers different precision modes:

-

Standard Precision (SP): Provides a good balance between speed and accuracy and is suitable for screening large compound libraries.[10]

-

Extra Precision (XP): Employs a more extensive sampling and a more refined scoring function to provide more accurate binding predictions, though it is computationally more intensive.[10][11]

-

-

Constraints: Constraints can be applied to guide the docking process, for example, by forcing the ligand to form a hydrogen bond with a specific residue in the active site.

-

Force Field: Glide uses the OPLS (Optimized Potentials for Liquid Simulations) force field for its calculations.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in silico docking study of this compound.

Signaling Pathways

This compound is believed to exert some of its biological effects by modulating key signaling pathways. The following diagrams illustrate the simplified TGF-β and MAPK signaling pathways, highlighting potential points of intervention.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is crucial in regulating cell growth, differentiation, and fibrosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrotic disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In silico binding analysis of lutein and rosmarinic acid against envelope domain III protein of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of derivatives of this compound and their inhibitory activities against matrix metalloproteinase-1 (MMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosmarinic acid down-regulates NO and PGE2 expression via MAPK pathway in rat chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Transforming Growth Factor-β1–induced Signaling and Epithelial-to-Mesenchymal Transition by the Smad-binding Peptide Aptamer Trx-SARA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

Potential Therapeutic Targets of Methyl Rosmarinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Rosmarinate (MR), a derivative of the naturally occurring phenolic compound rosmarinic acid, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular mechanisms underlying the therapeutic potential of this compound.

Introduction

This compound is a methyl ester of rosmarinic acid, a compound widely found in various plants of the Lamiaceae family. While sharing many of the beneficial properties of its parent compound, this compound exhibits distinct physicochemical characteristics that may enhance its bioavailability and therapeutic efficacy. Research has demonstrated its potential in mitigating a spectrum of pathological conditions, positioning it as a molecule of significant interest for drug discovery and development. This document aims to consolidate the current scientific knowledge on the therapeutic targets of this compound, providing a comprehensive resource for researchers in the field.

Therapeutic Potential and Molecular Targets

This compound exerts its therapeutic effects by modulating multiple signaling pathways and targeting key enzymes involved in disease pathogenesis.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade.

-

Lipoxygenase (LOX) Inhibition: MR is a significant inhibitor of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1]

-

NF-κB Signaling Pathway: MR has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p50 and p65 subunits of NF-κB.

-

MyD88-Dependent and -Independent Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits nitric oxide (NO) production by suppressing both MyD88-dependent and -independent signaling pathways, which are crucial for the activation of inflammatory responses.[2][3]

-

Heme Oxygenase-1 (HO-1) Induction: MR induces the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 transcription factor.[2][3]

Anticancer Activity

This compound exhibits promising anticancer properties through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and migration.

-

Akt/mTOR Pathway: MR has been shown to inhibit the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

MAPK/ERK Pathway: The compound also affects the MAPK/ERK signaling cascade, another critical pathway involved in cell proliferation and differentiation in cancer cells.[4][5]

-

VEGFR2 Signaling: this compound has been found to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][5]

-

TGF-β1/Smad Pathway: In the context of pulmonary fibrosis, which shares some pathological mechanisms with cancer, MR has been shown to attenuate the fibrotic response by inhibiting the TGF-β1/Smad signaling pathway.[6] This pathway is also implicated in cancer progression and metastasis.

-

Cell Viability and Migration: Studies on glioblastoma and other cancer cell lines have demonstrated that this compound significantly reduces cell viability, induces cell cycle arrest, and inhibits cell migration.[4][5]

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes with therapeutic relevance.

-

α-Glucosidase Inhibition: MR inhibits α-glucosidase, an enzyme involved in carbohydrate digestion.[7][8][9] This activity suggests its potential in the management of type 2 diabetes.

-

Tyrosinase Inhibition: As a noncompetitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, this compound has potential applications in cosmetics for skin whitening and in treating hyperpigmentation disorders.[7][8][9][10]

-

Matrix Metalloproteinase-1 (MMP-1) Inhibition: MR has been reported to inhibit MMP-1, an enzyme involved in the degradation of extracellular matrix components, which plays a role in skin aging and cancer metastasis.[7]

Other Biological Activities

-

Antioxidant Activity: this compound possesses significant antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.[7][8][11]

-

Neuroprotective Effects: The compound has shown potential neuroprotective effects, although the specific molecular targets in this context require further investigation.[4]

-

Antimicrobial and Antifungal Activities: this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria, and also possesses antifungal properties.[7][12]

-

Anti-SARS-CoV-2 Activity: Recent studies have suggested that this compound can act as an allosteric inhibitor of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication, indicating its potential as an antiviral agent.[13][14]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

| Activity | Target | Cell Line/System | IC50 / Inhibition (%) | Reference |

| Anticancer | Glioblastoma (U87) | Cell Viability | IC50: 9.8 μM | [4] |

| Glioblastoma (T98) | Cell Viability | IC50: 13 μM | [4] | |

| Enzyme Inhibition | Lipoxygenase | In vitro assay | IC50: 0.02 μM | [1] |

| α-Glucosidase | In vitro assay | Mixed-type inhibitor | [7] | |

| Tyrosinase (mushroom) | In vitro assay | IC50: 0.28 mM (noncompetitive) | [7][10] | |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | IC50: 14.25 µM | [2][3] |

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below in the DOT language.

Signaling Pathways

References

- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Antineoplastic Activity of this compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bosterbio.com [bosterbio.com]

- 9. researchgate.net [researchgate.net]

- 10. activeconceptsllc.com [activeconceptsllc.com]

- 11. researchgate.net [researchgate.net]

- 12. med.virginia.edu [med.virginia.edu]

- 13. researchgate.net [researchgate.net]

- 14. Tyrosinase Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

The Pharmacological Profile of Methyl Rosmarinate: A Technical Guide

Introduction

Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various medicinal plants, including those from the Lamiaceae family such as rosemary, perilla, and salvia species.[1][2] Structurally similar to rosmarinic acid but with a methyl ester group, this compound exhibits enhanced lipophilicity, which may contribute to its distinct pharmacological activities.[3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its multifaceted mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this promising natural compound.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Nitric Oxide Production

In a key study utilizing RAW 264.7 macrophage cells, this compound was found to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 of 14.25 µM.[4] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression.[4]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of both MyD88-dependent and -independent pathways, which are crucial for toll-like receptor 4 (TLR4) signaling.[4] Furthermore, this compound induces the expression of Heme Oxygenase-1 (HO-1) via the activation of the Nrf2 transcription factor, contributing to its anti-inflammatory and cytoprotective effects.[4] It has also been shown to inhibit the LPS-induced expression of pro-inflammatory cytokines such as IL-1β and IL-6.[3]

Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity

| Activity | Target/Assay | Cell Line/System | IC50 | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 14.25 µM | [4] |

| Enzyme Inhibition | Lipoxygenase (LO) | Enzyme Assay | 0.02 µM | [5] |

| Enzyme Inhibition | Tyrosinase (mushroom) | Enzyme Assay | 0.28 mM | [6][] |

| Enzyme Inhibition | α-glucosidase | Enzyme Assay | - | [6][8] |

| Enzyme Inhibition | Matrix Metalloproteinase-1 (MMP-1) | Enzyme Assay | - | [8][9] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specified duration.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation, the supernatant is collected.

-

Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of LPS-induced NO production.[4]

-

Anticancer Activity

This compound has emerged as a potential therapeutic agent against various cancers by inducing cytotoxicity, inhibiting cell migration, and modulating critical cancer-related signaling pathways.

Glioblastoma

In human glioblastoma cell lines U87 and T98, this compound significantly reduced cell viability and inhibited migration.[10][11] It induced cell cycle arrest at the S and G2/M phases and increased the subG0/G1 population, indicative of apoptosis.[11] Notably, it exhibited a synergistic effect with the standard chemotherapeutic agent temozolomide (TMZ) in U87 cells.[10][11]

Cervical Cancer

This compound has been shown to induce autophagy and apoptosis in cervical cancer cells by inhibiting the mTOR-S6K1 signaling pathway.[3]

Ovarian Cancer

In ovarian cancer cells, this compound effectively inhibited cell migration and reversed cisplatin resistance through the inhibition of FOXM1 expression.[3]

Liver Cancer

Treatment with this compound inhibited the migration and invasion of liver cancer cells and led to alterations in epithelial-mesenchymal transition (EMT) markers. This was associated with reduced phosphorylation of Akt and mTOR, suggesting the inhibition of the Akt/mTOR signaling pathway.[10][11]

Quantitative Data: Anticancer Activity

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Glioblastoma | U87 | IC50 | 9.8 µM | [11] |

| Glioblastoma | T98 | IC50 | 13 µM | [11] |

Experimental Protocol: Cell Viability Assay (Trypan Blue Assay)

-

Cell Lines: U87 and T98 human glioblastoma cells.

-

Methodology:

-

Cells are seeded in 12-well plates and incubated for 24 hours.

-

Cells are treated with varying concentrations of this compound (e.g., 5, 15, 30, 45, 60 µM) for a specified time (e.g., 48 hours).

-

After treatment, cells are harvested and stained with Trypan Blue.

-

Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

-

Cell viability is expressed as a percentage of the control (untreated) cells.[11]

-

Anti-Pulmonary Fibrosis Activity

This compound has shown potential in mitigating pulmonary fibrosis by targeting key fibrotic pathways.

Inhibition of Fibroblast Activation

In a mouse model of bleomycin-induced lung fibrosis, this compound significantly ameliorated the condition.[3] In vitro studies using L929 fibroblast cells demonstrated that this compound inhibited TGF-β1-induced cell activation and the accumulation of collagen I and III.[3]

Modulation of TGF-β/Smad and MAPK Pathways

The anti-fibrotic effects of this compound are attributed to its ability to inhibit the TGF-β/Smad and MAPK signaling pathways, which are central to the pathogenesis of fibrosis.[3][12] It also effectively inhibited the proliferation and migration of TGF-β1-induced L929 cells and promoted their apoptosis.[3][12]

Quantitative Data: Anti-fibrotic Activity

| Cell Line | Parameter | Value | Reference |

| L929 | IC50 | 76.27 µM | [3] |

Experimental Protocol: Cell Proliferation Assay (CCK-8)

-

Cell Line: L929 mouse fibroblast cells.

-

Methodology:

-

L929 cells are seeded in 96-well plates.

-

Cells are treated with different concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM).

-

After the desired incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plate is incubated to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.

-

The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The IC50 value is calculated as the concentration that causes 50% inhibition of cell proliferation.[3]

-

Cardioprotective Effects

Recent studies have highlighted the potential of this compound in protecting against myocardial ischemia-reperfusion injury (MIRI).

Activation of TGR5/AMPK Signaling Axis

This compound alleviates MIRI in mice by activating the TGR5/AMPK signaling axis.[13] This activation leads to improved cardiac function, reduced myocardial pathological damage, decreased oxidative stress, and mitigated mitochondrial damage.[13]

Antioxidant and Neuroprotective Activities

This compound possesses potent antioxidant properties that contribute to its neuroprotective effects.[1][14][15] As a non-ionisable ester of rosmarinic acid, it demonstrates comparable antioxidant potency to quercetin in non-cellular and short-term cellular assays.[15] Its neuroprotective effects are linked to its ability to inhibit oxidative stress in the brain.[1]

Antimicrobial Activity